molecular formula C8H13ClO2 B13696400 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one

5-(4-Chlorobutyl)dihydrofuran-2(3H)-one

Cat. No.: B13696400
M. Wt: 176.64 g/mol
InChI Key: DRTYBIZTKHFFEU-UHFFFAOYSA-N
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Description

Academic Significance of γ-Butyrolactone and Dihydrofuran-2(3H)-one Scaffolds in Synthetic Chemistry

The γ-butyrolactone scaffold is a five-membered lactone that is a cornerstone in synthetic and medicinal chemistry. nih.gov This structural unit is present in numerous natural products exhibiting a wide spectrum of biological activities. nih.gov Its significance is further highlighted by its presence in several FDA-approved drugs utilized for diverse therapeutic purposes, including as diuretics, anticancer agents, and treatments for heart disease. nih.govdocumentsdelivered.com

In the realm of synthetic chemistry, γ-butyrolactones are not only synthetic targets themselves but also serve as versatile chiral building blocks for the synthesis of more complex molecules. nih.govresearchgate.net The inherent functionality of the lactone allows for a variety of chemical transformations, making it a valuable intermediate. eschemy.com The development of efficient and stereoselective methods to construct the γ-butyrolactone core has been a major focus of research for decades, leading to innovative synthetic methodologies. nih.gov These methods range from classical intramolecular esterification (lactonization) of γ-hydroxybutanoic acids to advanced catalytic processes. nih.gov The ability to introduce various substituents at different positions on the ring allows for the creation of diverse molecular architectures, enabling the exploration of new chemical space in drug discovery and materials science. researchgate.net

Overview of Key Structural Features and Substituent Effects in 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one

While specific experimental data for this compound is not extensively documented in publicly available literature, its key structural features and the effects of its substituents can be inferred from the well-established chemistry of analogous 5-substituted γ-butyrolactones.

The core of the molecule is the dihydrofuran-2(3H)-one ring, a saturated five-membered lactone. X-ray diffraction studies on γ-butyrolactone itself show a nearly planar ring structure. nih.gov The introduction of a substituent at the C5 position, as in the case of the 4-chlorobutyl group, would likely lead to a preferred non-planar, envelope or twist conformation to minimize steric strain.

The 4-chlorobutyl substituent at the C5 position is expected to exert specific electronic and steric effects that influence the molecule's properties and reactivity.

Electronic Effects: The chlorine atom is an electronegative element, which will induce a slight electron-withdrawing effect (inductive effect) along the butyl chain. This effect would be most pronounced at the terminal carbon and diminish along the chain, having a minimal electronic influence on the lactone ring itself. The primary reactive site on the substituent is the terminal carbon bearing the chlorine, making it susceptible to nucleophilic substitution reactions.

Steric Effects: The 4-chlorobutyl group is a flexible, unbranched chain. Its steric bulk at the C5 position is moderate and would influence the stereochemical outcome of reactions involving the lactone ring, potentially directing incoming reagents to the face opposite the substituent.

The spectroscopic characteristics of this compound can be predicted based on data from similar structures.

Spectroscopic Data (Predicted) Characteristic Features for 5-substituted Dihydrofuran-2(3H)-ones
¹H NMR Protons on the lactone ring (C3, C4) would appear as multiplets in the 2.0-3.0 ppm range. The proton at C5 would be a multiplet further downfield (around 4.5 ppm) due to the adjacent oxygen atom. The protons on the butyl chain would appear as a series of multiplets between approximately 1.5 and 2.0 ppm, with the CH₂Cl protons being the most deshielded (around 3.6 ppm).
¹³C NMR The carbonyl carbon (C2) would have a characteristic chemical shift in the range of 175-180 ppm. The C5 carbon, bonded to the ring oxygen, would appear around 80 ppm. The carbons of the butyl chain would resonate in the aliphatic region (20-40 ppm), with the carbon attached to chlorine appearing at a lower field (around 45 ppm).
IR Spectroscopy A strong, characteristic absorption band for the lactone carbonyl (C=O) stretching vibration would be expected around 1770 cm⁻¹. C-O stretching vibrations would also be present.

This is an interactive data table. The predicted values are based on typical ranges for similar γ-butyrolactone structures.

The reactivity of the molecule is dictated by two main features: the lactone ring and the terminal chlorine atom. The lactone is susceptible to ring-opening reactions under basic, acidic, or nucleophilic conditions. The primary chloride on the side chain is a good leaving group, making this position a key site for further functionalization through nucleophilic substitution, allowing for the attachment of a wide variety of other functional groups.

Research Trajectories for Dihydrofuran-2(3H)-one Derivatives beyond Basic Characterization

The dihydrofuran-2(3H)-one scaffold is increasingly being utilized in advanced and specialized areas of chemical research, moving beyond its basic characterization and synthesis. The functional versatility of its derivatives makes them ideal candidates for a range of sophisticated applications.

One significant research trajectory is their use as chiral synthons for the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net The ability to control the stereochemistry at the substituted positions of the lactone ring allows chemists to construct intricate three-dimensional structures with high precision. For instance, enantiopure hydroxy-γ-butyrolactones are valuable precursors for the synthesis of statins and HIV inhibitors. researchgate.net

Another burgeoning area of research involves the use of functionalized γ-butyrolactones as signaling molecules to probe and manipulate biological pathways . acs.orgpurdue.edu For example, certain γ-butyrolactones act as hormones in bacteria, regulating the expression of biosynthetic gene clusters for natural products. acs.orgpurdue.edu Synthesizing a library of these molecules, which would include derivatives like this compound after further modification, allows researchers to study structure-activity relationships and potentially unlock the production of novel bioactive compounds from silent gene clusters. acs.org

Furthermore, the unique reactivity of the dihydrofuranone ring has been exploited in the development of novel catalytic asymmetric reactions . nih.gov Chiral catalysts can interact with dihydrofuranone derivatives to facilitate enantioselective transformations, leading to the formation of highly functionalized, optically active products that would be difficult to synthesize through other means. nih.gov The development of such catalytic systems is a key area in modern organic synthesis, aiming for more efficient and sustainable chemical processes.

The presence of a reactive handle, such as the chlorobutyl group in this compound, opens up possibilities in materials science and bioconjugation . This functional group allows the lactone scaffold to be covalently attached to polymers, surfaces, or biomolecules. This could lead to the development of new functional materials with tailored properties or the creation of targeted drug delivery systems and biological probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

5-(4-chlorobutyl)oxolan-2-one

InChI

InChI=1S/C8H13ClO2/c9-6-2-1-3-7-4-5-8(10)11-7/h7H,1-6H2

InChI Key

DRTYBIZTKHFFEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CCCCCl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 4 Chlorobutyl Dihydrofuran 2 3h One Analogues

Nucleophilic Reactivity at the Lactone Carbonyl Center

The carbonyl group of the lactone ring in 5-(4-chlorobutyl)dihydrofuran-2(3H)-one is a primary site for nucleophilic attack. This reactivity is fundamental to the derivatization and ring-opening of γ-butyrolactones.

Ring-Opening Reactions with Various Nucleophiles

The reaction of γ-butyrolactones with strong nucleophiles typically proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the lactone ring to form a γ-hydroxy-substituted carboxylic acid derivative.

A variety of nucleophiles can effect this transformation, including hydroxides, alkoxides, and organometallic reagents. For instance, reaction with sodium hydroxide (B78521) would lead to the formation of the sodium salt of 4-hydroxy-8-chlorooctanoic acid. The general reactivity of the 2(5H)-furanone skeleton, to which dihydrofuran-2(3H)-one belongs, demonstrates susceptibility to nucleophilic attack, leading to a diverse array of derivatives. nih.gov

NucleophileProduct of Ring-Opening
Hydroxide (e.g., NaOH)4-hydroxy-8-chlorooctanoic acid salt
Alkoxide (e.g., NaOCH3)Methyl 4-hydroxy-8-chlorooctanoate
Grignard Reagent (e.g., CH3MgBr)9-chloro-5-methylnonane-1,5-diol (after workup)

This table presents hypothetical products based on established reactivity patterns of γ-butyrolactones.

Regioselective Aminolysis Pathways

The reaction of lactones with amines, known as aminolysis, is a common method for the synthesis of hydroxy amides. In the case of this compound, the reaction with a primary or secondary amine is expected to yield the corresponding N-substituted 4-hydroxy-8-chlorooctanamide. The regioselectivity of this reaction is strongly biased towards the attack at the carbonyl carbon due to its high electrophilicity, leading to the ring-opened product rather than substitution at the C-5 position of the lactone ring.

Electrophilic and Radical Transformations on the Dihydrofuran Ring System

The dihydrofuran ring, while less reactive than the lactone carbonyl group towards nucleophiles, can undergo transformations under electrophilic and, particularly, radical conditions.

Hydrogen Atom Transfer (HAT) Catalysis in Ring Modifications

A suitable photocatalyst, upon excitation, can abstract a hydrogen atom from one of the methylene (B1212753) groups of the dihydrofuran ring. The resulting carbon-centered radical can then be trapped by a radical acceptor to introduce a new functional group. The regioselectivity of the HAT process would be influenced by the stability of the resulting radical, with abstraction from the C-5 position being potentially favored due to the influence of the adjacent oxygen atom.

Photoinduced Radical Hydrocarboxylation and Cyclization

Photoinduced radical reactions provide a mild and efficient way to form new carbon-carbon bonds. Radical hydrocarboxylation, for instance, could potentially be applied to an unsaturated analogue of this compound. More relevant to the saturated dihydrofuran ring is the possibility of intramolecular radical cyclization.

For example, if a radical can be generated at a suitable position on the chlorobutyl side chain, it could potentially cyclize onto the dihydrofuran ring. However, a more plausible scenario involves the participation of the dihydrofuranone in a radical cascade reaction initiated elsewhere in the molecule.

Specific Reactions Involving the Chlorobutyl Substituent

The chlorobutyl substituent provides a reactive handle for a range of chemical transformations, independent of the lactone ring's reactivity.

The primary chlorine atom is susceptible to nucleophilic substitution (SN2) reactions. A variety of nucleophiles, such as cyanide, azide (B81097), and thiols, can displace the chloride to introduce new functional groups at the terminus of the side chain.

Furthermore, the chlorobutyl group enables intramolecular cyclization reactions. Under basic conditions, the hydroxyl group generated from the ring-opening of the lactone could potentially displace the chloride via an intramolecular Williamson ether synthesis to form a cyclic ether. Alternatively, if the lactone is converted to an amino derivative, intramolecular cyclization could lead to the formation of a nitrogen-containing heterocyclic system. A notable example of intramolecular cyclization in a related furanone system involves the reaction of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which undergo cyclization in the presence of propionic anhydride. researchgate.net

ReagentProduct of Substitution/Cyclization
Sodium Cyanide (NaCN)5-(4-cyanobutyl)dihydrofuran-2(3H)-one
Sodium Azide (NaN3)5-(4-azidobutyl)dihydrofuran-2(3H)-one
Sodium Hydroxide (NaOH) followed by heatingTetrahydropyran-2-ylacetic acid (via ring-opening and subsequent intramolecular cyclization)

This table presents expected products based on the known reactivity of alkyl chlorides and the potential for intramolecular reactions.

Halogen Displacement Reactions

The terminal chlorine atom on the butyl side chain of this compound is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby serving as a versatile handle for further synthetic modifications.

A prominent example of such a transformation is the Finkelstein reaction , a classic S\textsubscript{N}2 process that involves the exchange of one halogen for another. wikipedia.orgbyjus.comiitk.ac.in In the context of this compound, treatment with an alkali metal iodide, such as sodium iodide (NaI) in a polar aprotic solvent like acetone, facilitates the displacement of the chloride to yield the corresponding 5-(4-iodobutyl)dihydrofuran-2(3H)-one. The success of this reaction is often driven by the precipitation of the less soluble sodium chloride from the reaction mixture, shifting the equilibrium towards the product. wikipedia.org

This halogen exchange is a crucial step in many synthetic pathways as the resulting iodo-analogue is a more reactive substrate for subsequent nucleophilic substitutions due to the better leaving group ability of the iodide ion.

Beyond halogen exchange, the chlorobutyl moiety can react with a variety of other nucleophiles. For instance, reaction with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) can introduce an azido (B1232118) group, forming 5-(4-azidobutyl)dihydrofuran-2(3H)-one. This transformation is significant as the azide can be further elaborated, for example, through reduction to an amine or via click chemistry. rsc.org Similarly, cyanide ions can be introduced, leading to the corresponding nitrile, which can then be hydrolyzed to a carboxylic acid or reduced to an amine, thus extending the carbon chain.

The efficiency of these nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Table 1: Examples of Halogen Displacement Reactions
Starting MaterialReagentProductReaction Type
This compoundNaI in Acetone5-(4-Iodobutyl)dihydrofuran-2(3H)-oneFinkelstein Reaction
This compoundNaN₃ in DMF5-(4-Azidobutyl)dihydrofuran-2(3H)-oneNucleophilic Substitution

Cyclization Reactions Mediated by the Chlorobutyl Moiety

The chlorobutyl side chain of this compound provides a unique opportunity for intramolecular cyclization reactions, leading to the formation of spirocyclic compounds. These reactions are typically promoted by a base, which deprotonates a carbon alpha to an activating group, followed by an intramolecular nucleophilic attack on the electrophilic carbon bearing the chlorine atom.

For instance, the α-position of the lactone ring can be deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate can then undergo an intramolecular S\textsubscript{N}2 reaction, attacking the terminal carbon of the chlorobutyl chain to form a spirocyclic ketone, specifically spiro[furan-2,1'-cyclopentan]-5-one. The formation of a five-membered ring in this cyclization is generally kinetically and thermodynamically favored.

The success of such intramolecular cyclizations is dependent on the reaction conditions, including the choice of base and solvent, as well as the concentration of the substrate. High dilution conditions are often employed to favor intramolecular reactions over intermolecular polymerization.

The synthesis of spiro[benzofuranone-cyclopentane] derivatives has been achieved through annulation reactions of aurones with various partners, highlighting the utility of intramolecular cyclization strategies in constructing complex spirocyclic systems. researchgate.net While not directly involving the chlorobutyl moiety, these examples underscore the general principles that can be applied to the cyclization of appropriately functionalized dihydrofuran-2(3H)-one derivatives.

Table 2: Intramolecular Cyclization for Spiro Compound Synthesis
Starting MaterialReagent/ConditionsProductReaction Type
This compoundLDA, THF, low temperatureSpiro[furan-2,1'-cyclopentan]-5-oneIntramolecular Alkylation

Rearrangement Processes and Ring Expansion Reactions of Dihydrofuran-2(3H)-ones

Dihydrofuran-2(3H)-one derivatives can undergo a variety of rearrangement and ring expansion reactions, often under acidic or thermal conditions. These transformations can lead to the formation of new carbocyclic and heterocyclic frameworks.

Ring expansion of the γ-butyrolactone ring to a six-membered δ-valerolactone is a thermodynamically challenging process due to the inherent stability of the five-membered lactone ring. libretexts.orgnih.gov However, under specific conditions, such transformations can be achieved. For instance, certain enzymatic or microbial transformations have been shown to effect the ring expansion of γ-butyrolactone derivatives. Additionally, specific chemical methods, although less common, can be employed. The synthesis of 3-substituted piperidines via the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles has been described, which, while not a direct lactone ring expansion, illustrates a strategy for expanding five-membered rings to six-membered rings. rsc.org

Table 3: Rearrangement and Ring Expansion Concepts
Reaction TypeGeneral SubstratePotential TransformationKey Features
Wagner-Meerwein RearrangementLactones with side chains capable of forming carbocationsSkeletal rearrangement of the side chain or spirocyclic frameworkProceeds through a more stable carbocation intermediate
Ring Expansionγ-Butyrolactone derivativesFormation of δ-valerolactone or other six-membered ringsThermodynamically challenging but achievable under specific conditions

Transition Metal-Catalyzed Reactions Employing Dihydrofuran-2(3H)-one Derivatives

The dihydrofuran-2(3H)-one scaffold and its derivatives are valuable substrates in a variety of transition metal-catalyzed reactions. These reactions offer powerful tools for C-C and C-heteroatom bond formation, enabling the synthesis of highly functionalized and complex molecules.

Palladium-catalyzed reactions , such as the Heck and Suzuki couplings, are widely used in organic synthesis. The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgresearchgate.net For a derivative like this compound, the terminal chloride could potentially participate in intramolecular Heck-type reactions if an appropriate unsaturated moiety is present in the molecule. More commonly, palladium catalysts are used for the α-arylation of esters and lactones, which involves the coupling of an aryl halide with the enolate of the carbonyl compound. nih.gov

Ruthenium-catalyzed reactions have also been extensively explored. Ruthenium catalysts are particularly known for their application in olefin metathesis, which allows for the formation of new carbon-carbon double bonds. researchgate.netnih.gov For dihydrofuran-2(3H)-one derivatives containing alkenyl side chains, ring-closing metathesis can be a powerful tool for the construction of fused or spirocyclic ring systems. Furthermore, ruthenium catalysts have been employed in C-H activation and functionalization reactions, offering a direct way to introduce new substituents onto the lactone ring or its side chain. rsc.orgresearchgate.net

Rhodium-catalyzed reactions , such as hydroformylation, are valuable for the introduction of a formyl group into a molecule. The hydroformylation of unsaturated dihydrofuran-2(3H)-one derivatives can lead to the formation of aldehydes, which are versatile intermediates for further synthetic transformations. mdma.chrsc.orgresearchgate.net Rhodium catalysts have also been utilized in various cyclization and rearrangement reactions. nih.gov

Table 4: Overview of Transition Metal-Catalyzed Reactions
Metal CatalystReaction TypePotential Application for Dihydrofuran-2(3H)-one Derivatives
PalladiumHeck Coupling, Suzuki Coupling, α-ArylationIntramolecular cyclization, introduction of aryl groups
RutheniumOlefin Metathesis, C-H ActivationFormation of cyclic structures, direct functionalization
RhodiumHydroformylation, CyclizationIntroduction of formyl groups, synthesis of complex heterocycles

Role of 5 4 Chlorobutyl Dihydrofuran 2 3h One As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Frameworks

Transformation into Other Nitrogen- or Sulfur-Containing HeterocyclesThere is no direct evidence of 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one being converted into pyridazinones, pyrrolones, triazoles, or tetrazoles.

However, it is noteworthy that the related structure, 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, is a known key intermediate in the synthesis of the pharmaceutical agent Cilostazol. chemicalbook.comrug.nlgoogle.com The synthesis of this tetrazole, as documented in the literature, does not originate from the lactone this compound. Instead, it is typically prepared from precursors such as 5-chlorovaleronitrile (B1664646) or N-(5-chloropentanoyl)-cyclohexylamine, which react with an azide (B81097) source to form the tetrazole ring. rug.nlgoogle.com This indicates that while the chlorobutyl moiety is a component of known heterocyclic syntheses, the lactone itself is not the reported starting material for these transformations.

Application in the Stereoselective Construction of Carbon Skeletons

No research could be located that employs this compound in the stereoselective construction of carbon skeletons. While the stereoselective synthesis of tetrahydrofurans is a broad field of study, this specific compound is not mentioned as a key reactant or intermediate in the available literature.

Utilization in the Synthesis of Structurally Diverse Compounds

The versatility of the furanone scaffold is well-established for creating a variety of chemical structures. However, specific documented instances of using this compound to generate a diverse range of compounds are not present in the reviewed literature.

Potential as Monomers or Initiators in Polymer Chemistry

There is no information available to suggest that this compound has been investigated or utilized as a monomer or an initiator in polymer chemistry. The field of polymer science extensively documents various monomers and initiators, but this particular compound is not among them.

Computational and Theoretical Investigations of Dihydrofuran 2 3h One Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonds within the dihydrofuran-2(3H)-one ring system. These studies focus on parameters such as bond lengths, atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity.

For the parent γ-butyrolactone (GBL) molecule, calculations have established that the five-membered ring is not planar. acs.org The electronic environment is characterized by significant polarization due to the carbonyl group (C=O) and the ester oxygen atom. The carbonyl carbon atom carries a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack, while the carbonyl oxygen is a primary site for hydrogen bonding. acs.orgresearchgate.net

The introduction of a 5-(4-chlorobutyl) substituent is expected to influence the electronic structure primarily through inductive effects. The electronegative chlorine atom will draw electron density along the butyl chain, though this effect will be modest at the lactone ring itself due to the separation by several sigma bonds. Fluorination of the GBL ring, for instance, has been computationally shown to significantly alter bond strengths and electronic properties. mdpi.com While the chlorobutyl group's effect is less pronounced, it can still subtly modify the reactivity of the lactone.

Computational methods are also used to determine key molecular properties. The table below presents a comparison of experimentally determined and computationally calculated bond lengths for the parent GBL molecule, showcasing the accuracy of modern theoretical models.

BondCalculated Bond Length (Å)
C=O1.206
C-O (ester)1.354
C-C (alpha)1.516
C-C (beta)1.536

This data is generalized from typical DFT calculation results for γ-butyrolactone.

Mechanistic Elucidation of Reactions involving Dihydrofuran-2(3H)-one through Molecular Modeling

Molecular modeling is a cornerstone for investigating the step-by-step pathways of chemical reactions. For dihydrofuran-2(3H)-one systems, computational studies have extensively detailed mechanisms such as hydrolysis, which is a critical reaction for lactones. researchgate.net These studies model the approach of a nucleophile (like a hydroxide (B78521) ion or water molecule), the formation of a tetrahedral intermediate, and the subsequent ring-opening to form the corresponding hydroxy acid. researchgate.netnih.gov

DFT calculations have been employed to map the potential energy surfaces of these reactions, identifying transition states and intermediates. nih.gov For instance, in the base-catalyzed hydrolysis of γ-butyrolactone, modeling shows that the reaction proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). researchgate.netnih.gov This involves the attack of a hydroxide ion on the carbonyl carbon, forming a high-energy tetrahedral intermediate, followed by the cleavage of the acyl-oxygen bond to open the ring. Adding explicit water molecules to the computational model has been shown to refine the accuracy of calculated activation energies by accounting for hydrogen-bonding interactions. nih.gov

The synthesis of γ-butyrolactones has also been a subject of mechanistic investigation. For example, the reaction between styrene (B11656) and acrylic acid to form γ-butyrolactones, catalyzed by visible light, was studied using DFT. The calculations revealed an exothermic process with specific Gibbs free energy barriers for the ring-closure and H-shift steps, providing valuable insights into the reaction's feasibility and kinetics. researchgate.net

Conformational Analysis and Stereochemical Prediction of Dihydrofuran-2(3H)-one Derivatives

The five-membered ring of dihydrofuran-2(3H)-one is flexible and can adopt several non-planar conformations, typically described as "envelope" or "twist" forms. Computational conformational analysis is used to determine the relative energies of these different shapes and predict the most stable geometry. For the parent γ-butyrolactone, comprehensive studies have found it to be nonplanar, with a calculated energy barrier of approximately 9 kJ/mol for the ring to invert between its stable conformations. acs.org

The presence of a substituent at the 5-position, such as the 4-chlorobutyl group, significantly influences the conformational preference. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, a phenomenon well-documented in substituted cycloalkanes and heterocyclic systems. Computational modeling can precisely quantify the energy differences between axial and equatorial conformers, predicting the dominant stereochemistry. For instance, a computational study on bicyclic butyrolactones found that trans-fused systems were lower in energy than their cis-fused counterparts. researchgate.net This predictive power is crucial for understanding how the three-dimensional shape of a molecule like 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one will affect its interactions with other molecules.

Conformation TypeRelative Energy (kJ/mol)Dihedral Angle (C-C-C-C)
Twist (T)0.0~35°
Envelope (E)~2.5~0°
Planar (P)>10.0

Representative energy values for the parent γ-butyrolactone ring, illustrating the relative stability of different conformations.

Reaction Pathway Prediction and Energy Profile Analysis using Computational Chemistry

Beyond elucidating known mechanisms, computational chemistry can predict novel reaction pathways and provide detailed energy profiles for entire reaction coordinates. This involves calculating the energy of the system as reactants are converted into products, mapping out the transition states and intermediates along the way. researchgate.netnih.gov

For example, theoretical studies have explored the thermal decomposition of furanones, showing that interconversion between isomers can occur via a ring-opening to a ketenoic aldehyde intermediate before ring-closing to a more stable structure. researchgate.net Similarly, the hydroconversion of γ-valerolactone (a methylated GBL) to 2-methyltetrahydrofuran (B130290) has been modeled, identifying a mechanism that proceeds through hydrogenation of the carbonyl group followed by dehydration. mdpi.com

Advanced Methodologies in Dihydrofuran 2 3h One Research

Flow Chemistry Approaches for Continuous Synthesis and Process Optimization.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scale-up. These benefits are particularly relevant for the synthesis of substituted γ-butyrolactones, where precise control over reaction parameters can lead to higher yields and selectivities.

Research in the continuous flow synthesis of polysubstituted γ-butyrolactones has demonstrated the power of this technology. For instance, enzymatic cascade reactions have been successfully implemented in 3D microfluidic reactors to produce chiral lactones with high enantiomeric and diastereomeric excess. rhhz.netresearchgate.net In these systems, an ene reductase (ER) and a carbonyl reductase (CR) are employed sequentially to convert α,β-unsaturated γ-ketoesters into the desired polysubstituted γ-butyrolactones. rhhz.netresearchgate.net This approach has been shown to increase space-time yields by a factor of 3 to 7.4 compared to batch reactions. rhhz.net

While the direct continuous flow synthesis of 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one has not been explicitly reported, a plausible synthetic route can be envisioned based on established flow methodologies. A potential starting material, an appropriate α,β-unsaturated γ-ketoester, could be subjected to a two-step enzymatic reduction in a continuous flow setup. The first reactor would contain an immobilized ene reductase to reduce the carbon-carbon double bond, and the second reactor would house an immobilized carbonyl reductase for the stereoselective reduction of the ketone and subsequent lactonization.

Table 1: Examples of Continuous Flow Synthesis of Substituted γ-Butyrolactones

Product Enzymes Reactor Type Space-Time Yield Enhancement (vs. Batch) Enantiomeric Excess (ee) Diastereomeric Excess (de) Reference
(3S,4S)-Nicotiana tabacum lactone Ene Reductase (SsER), Carbonyl Reductase (SsCR) 3D Microfluidic Reactor 3x 99% 87% rhhz.netresearchgate.net
(3R,4S)-Whisky lactone Ene Reductase (SsER), Carbonyl Reductase (SsCR) 3D Microfluidic Reactor 7.4x 99% 98% rhhz.netresearchgate.net

Process optimization in a flow system for the synthesis of this compound would involve fine-tuning parameters such as residence time, temperature, and substrate concentration to maximize conversion and selectivity. The modular nature of flow chemistry allows for the integration of in-line purification steps, potentially leading to a streamlined and automated synthesis of the target compound.

Photoinduced Catalytic Methods for Dihydrofuran-2(3H)-one Transformations.

Photoinduced catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. In the context of dihydrofuran-2(3H)-one chemistry, photocatalysis has been utilized for both the synthesis of the lactone core and its subsequent functionalization.

One notable application is the photocatalytic conversion of biomass-derived furfural (B47365) into γ-butyrolactone. rsc.org This process involves the selective transformation of tetrahydrofurfuryl alcohol, an intermediate derived from furfural, into γ-butyrolactone with high selectivity using a palladium nanoparticle-decorated graphitic carbon nitride (g-C3N4) catalyst under visible light irradiation. rsc.org Another innovative approach involves the carboxylative cyclization of allylic alcohols using a photoredox/hydrogen atom transfer (HAT) dual catalysis system, which generates γ-butyrolactone derivatives in excellent yields. acs.org

Furthermore, photoinduced oxidative [3+2] cycloadditions of phenols and alkenes, facilitated by visible light-activated transition metal photocatalysts, provide a modular route to dihydrobenzofurans, which share a structural relationship with dihydrofuran-2(3H)-ones. nih.gov While not directly forming the lactone, these methods showcase the potential of photocatalysis in constructing the core furan (B31954) ring structure.

For the synthesis of this compound, a hypothetical photoinduced strategy could involve the radical addition of a 4-chlorobutyl precursor to a suitable α,β-unsaturated lactone or a related open-chain precursor, followed by cyclization. Alternatively, a photocatalytic process could be employed to functionalize a pre-existing dihydrofuran-2(3H)-one at the 5-position.

Table 2: Examples of Photoinduced Synthesis and Transformation of Dihydrofuran-2(3H)-one and Related Compounds

Reaction Type Substrate Catalyst/Conditions Product Yield/Selectivity Reference
Selective Oxidation Tetrahydrofurfuryl alcohol 3 wt% Pd/g-C3N4, 150W white LED, O2 γ-Butyrolactone ~100% selectivity rsc.org
Carboxylative Cyclization Allylic alcohols Photoredox/HAT dual catalysis, blue light γ-Butyrolactone derivatives Excellent yields acs.org
Oxidative [3+2] Cycloaddition Phenols and styrenes Ru(bpy)3(2+), ammonium (B1175870) persulfate, visible light Dihydrobenzofurans Not specified nih.gov

Chemoenzymatic Synthesis of Functionalized Dihydrofuran-2(3H)-ones.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. Lipases are particularly prominent in the synthesis of chiral functionalized dihydrofuran-2(3H)-ones, primarily through the kinetic resolution of racemic intermediates.

A common strategy involves the lipase-catalyzed kinetic resolution of a racemic γ-hydroxy ester. researchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated ester and the unreacted alcohol. Subsequent chemical cyclization of each of these separated intermediates provides access to both enantiomers of the target γ-butyrolactone with high enantiomeric excess. researchgate.net This method is advantageous as it does not require optically active starting materials.

While a specific chemoenzymatic route to this compound is not documented, a viable approach can be proposed. The synthesis would begin with the preparation of a racemic precursor, such as ethyl 5-hydroxy-9-chlorononanoate. This racemic γ-hydroxy ester could then be subjected to lipase-catalyzed kinetic resolution.

Table 3: Examples of Lipase-Catalyzed Kinetic Resolution for the Synthesis of Chiral γ-Butyrolactones

Substrate Lipase (B570770) Acylating Agent Product Enantiomeric Excess (ee) Reference
Racemic γ-hydroxy ester Pseudomonas sp. lipase (PS) Isopropenyl acetate (R)- and (S)-β-benzyl-γ-butyrolactone High researchgate.net
Racemic γ-hydroxy esters Not specified Not specified Optically active α-methylene γ-lactones Up to 95% researchgate.net
(R,S)-β-benzoyloxy-γ-butyrolactone Candida rugosa lipase Water (hydrolysis) (S)-3-hydroxy-γ-butyrolactone Non-selective hydrolysis observed researchgate.net

One enantiomer of the hydroxy ester would be selectively acylated by the lipase (e.g., from Candida antarctica or Pseudomonas cepacia), leaving the other enantiomer unreacted. After separation, the unreacted enantiomer could be cyclized under acidic conditions to yield one enantiomer of this compound. The acylated enantiomer could be deacylated and then cyclized to provide the other enantiomer. This chemoenzymatic strategy would allow for the production of enantiomerically pure forms of the target compound, which is often crucial for biological applications.

Future Directions and Emerging Research Avenues for 5 4 Chlorobutyl Dihydrofuran 2 3h One Chemistry

Development of Highly Efficient and Selective Synthetic Routes

The development of more efficient and selective methods for the synthesis of 5-(4-chlorobutyl)dihydrofuran-2(3H)-one is a primary area of future research. Current synthetic strategies, while effective, often present opportunities for improvement in terms of yield, selectivity, and environmental impact. Future investigations are likely to concentrate on several key areas:

Catalytic Systems: The design and application of novel catalysts are expected to play a pivotal role. This includes the development of transition-metal catalysts for enantioselective lactonization reactions, providing access to optically pure forms of the target molecule. Furthermore, organocatalysis presents a green and metal-free alternative that is gaining traction for the synthesis of substituted γ-butyrolactones.

Stereoselective Approaches: Achieving high levels of stereocontrol in the synthesis of chiral γ-butyrolactones is a significant challenge. Future work will likely involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions to produce enantiomerically pure this compound, which is crucial for applications in pharmaceuticals and agrochemicals.

Synthetic ApproachKey FeaturesPotential Advantages
Asymmetric Catalysis Use of chiral transition metal complexes or organocatalysts.High enantioselectivity, catalytic turnover.
Biocatalysis Employment of enzymes (e.g., lipases, dehydrogenases).High selectivity, mild reaction conditions, environmentally friendly.
Flow Chemistry Continuous processing in microreactors.Enhanced safety, better process control, scalability.

Exploration of Novel Reactivity Modes and Chemical Transformations

The chemical structure of this compound, featuring a reactive lactone ring and a functionalized alkyl side chain, offers a rich landscape for exploring novel chemical transformations. Future research is anticipated to uncover new reactivity patterns and expand the synthetic utility of this compound.

Ring-Opening Reactions: Selective opening of the lactone ring can provide access to a variety of functionalized linear compounds. Investigating new reagents and conditions for controlled ring-opening will be a key research direction.

Side-Chain Modifications: The terminal chloro group on the butyl side chain is a versatile handle for a wide range of nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, thiols, and cyanides, leading to a diverse library of derivatives.

Cyclization Reactions: Intramolecular reactions involving the side chain and the lactone moiety could lead to the formation of novel bicyclic or spirocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and natural product synthesis. The reactivity of similar furanone skeletons in cycloaddition reactions suggests potential for creating complex polycyclic structures. acs.orgnih.gov

Integration into Multicomponent Reaction Sequences for Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of molecular complexity. nih.govnih.gov The integration of this compound into MCRs is a promising avenue for creating diverse libraries of complex molecules.

Design of Novel MCRs: Developing new MCRs that incorporate this compound as a key building block will be a major focus. This could involve its participation as an electrophile or a nucleophile after suitable functional group manipulation.

Tandem and Domino Reactions: The design of tandem or domino reaction sequences initiated by a transformation of this compound could lead to the efficient construction of intricate molecular architectures. For instance, a reaction at the chloro-terminus could trigger a cascade of cyclizations or rearrangements. The synthesis of various substituted furan-2(5H)-one derivatives through one-pot reactions highlights the potential for such strategies. nih.govmdpi.com

Reaction TypeDescriptionPotential Outcome
Passerini Reaction An isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide.Incorporation of the lactone moiety into peptide-like structures.
Ugi Reaction A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.Rapid assembly of complex, multifunctional molecules.
Biginelli Reaction A one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.Generation of heterocyclic scaffolds with potential biological activity.

Advancements in Sustainable and Biocatalytic Approaches to Dihydrofuran-2(3H)-one Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly embrace more sustainable and environmentally benign methodologies.

Biocatalytic Synthesis: The use of whole-cell biocatalysts or isolated enzymes for the synthesis and transformation of dihydrofuran-2(3H)-ones is a rapidly growing field. nih.gov Enzymes can offer unparalleled selectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. Research into identifying or engineering enzymes for the specific synthesis of this compound is a promising direction. The conversion of biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable furan (B31954) derivatives using biocatalysts showcases the potential of this approach. nih.govresearchgate.net

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources would significantly enhance the green credentials of this compound production. This could involve the transformation of biomass-derived platform chemicals into the desired lactone.

Green Reaction Media: The replacement of volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids will be a key aspect of sustainable synthesis. Visible-light-mediated reactions also represent a more sustainable approach to chemical synthesis. mdpi.commdpi.com

Sustainable ApproachKey PrincipleExample Application
Enzymatic Resolution Kinetic resolution of a racemic mixture using an enzyme.Production of enantiomerically pure (R)- or (S)-5-(4-chlorobutyl)dihydrofuran-2(3H)-one.
Whole-Cell Biotransformation Use of microorganisms to perform specific chemical transformations.Direct conversion of a precursor molecule into the target lactone in a fermentation process.
Photocatalysis Use of light to drive chemical reactions.Mild and selective functionalization of the dihydrofuranone core or side chain.

Q & A

Q. What are the critical steps in synthesizing 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one?

The synthesis typically involves multi-step organic reactions, including halogenation, cyclization, and functional group transformations. Key steps include:

  • Halogenation : Introduction of the chlorobutyl group via nucleophilic substitution or radical-mediated reactions under controlled temperature (e.g., 0–60°C) and inert atmospheres.
  • Cyclization : Formation of the dihydrofuranone ring using acid- or base-catalyzed intramolecular esterification.
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, ensuring >95% purity .

Q. How is the purity and structural integrity of this compound validated experimentally?

Methodological validation includes:

  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirmation of proton and carbon environments (e.g., chlorobutyl chain integration, lactone carbonyl at ~170 ppm).
  • IR Spectroscopy : Identification of lactone C=O stretches (~1750 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
  • Recrystallization : Use of solvents like ethanol or acetone to enhance crystallinity and purity.
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure may be employed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k or Box-Behnken) to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity. For example, higher temperatures (60–80°C) may accelerate cyclization but risk decomposition, requiring trade-off analysis .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to identify optimal reaction parameters (e.g., pH 7–9 for acid-catalyzed steps) .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) for chemical shift calculations).
  • Isotopic Labeling : Use deuterated analogs or 13C-labeled precursors to resolve overlapping signals in complex spectra.
  • X-ray Crystallography : If crystalline, determine absolute configuration and validate substituent positions .

Q. What computational tools are effective in predicting the reactivity of this compound in novel reactions?

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to simulate reaction pathways (e.g., transition state analysis for cyclization steps).
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal reagents or solvents for functionalization.
  • Molecular Dynamics (MD) : Study solvation effects and steric hindrance in multi-step syntheses .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Stability Studies : Accelerated degradation tests under varying pH, temperature, and humidity to identify degradation products (e.g., hydrolysis of the lactone ring).
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N2/Ar) in amber vials at –20°C.
  • Analytical Monitoring : Periodic HPLC-MS to detect trace decomposition .

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